molecular formula C9H13NO B2594670 N-(1-(p-Tolyl)ethyl)hydroxylamine CAS No. 184885-04-9

N-(1-(p-Tolyl)ethyl)hydroxylamine

Cat. No. B2594670
CAS RN: 184885-04-9
M. Wt: 151.209
InChI Key: PTHHUSZDEHGAJD-UHFFFAOYSA-N
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Description

“N-(1-(p-Tolyl)ethyl)hydroxylamine” is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is also known by other names such as “N-[1-(4-methylphenyl)ethyl]hydroxylamine” and "Benzenemethanamine, N-hydroxy-α,4-dimethyl-" .


Synthesis Analysis

The synthesis of hydroxylamines like “N-(1-(p-Tolyl)ethyl)hydroxylamine” can be achieved through various methods. One such method involves the preparation of N,N-disubstituted hydroxylamines from secondary amines using choline peroxydisulfate, an oxidizing task-specific ionic liquid . Another method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .


Chemical Reactions Analysis

The chemical reactions involving hydroxylamines are diverse and depend on the conditions and reagents used . For instance, the reactions of H-phosphonate esters may involve heterolytic breaking of the P–H bond, P–O bond cleavage, or O–C bond scission .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-(p-Tolyl)ethyl)hydroxylamine” are not explicitly mentioned in the search results. Information such as melting point, boiling point, density, and solubility would typically be included in this analysis .

Scientific Research Applications

properties

IUPAC Name

N-[1-(4-methylphenyl)ethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6,8,10-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHHUSZDEHGAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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